Home > Products > Screening Compounds P29169 > 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine
1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine - 292040-76-7

1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine

Catalog Number: EVT-3147904
CAS Number: 292040-76-7
Molecular Formula: C9H10N4
Molecular Weight: 174.207
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Ethyl-1-(pyridin-3-ylmethyl)-1H-benzimidazole (bep)

  • Compound Description: This compound serves as a ligand in the construction of copper(I) and silver(I) coordination polymers. These polymers exhibit one-dimensional ladder-like structures. []
  • Relevance: This compound is structurally analogous to 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine. The key structural difference lies in the replacement of the imidazole ring in the target compound with a benzimidazole ring in this related compound. []

(1-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)-N-((1-(4-vinylbenzyl)-1H-benzo[d]imidazol-2-yl)methyl)methanamine

  • Compound Description: This compound acts as a ligand, forming a complex with erbium(III) nitrate. This complex has been structurally characterized by single-crystal X-ray diffraction. []
  • Relevance: This compound shares structural similarities with 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine, notably the presence of both a pyridinylmethyl and a benzimidazole moiety. The key structural difference is the more complex substitution pattern on the amine nitrogen in this related compound, including the presence of a second pyridylmethyl group. []

N,N-Dimethyl-1H-benzo[d]imidazol-2-amine

  • Compound Description: X-ray powder diffraction data have been reported for this compound, allowing for the determination of unit-cell parameters, space group, and other crystallographic properties. []
  • Relevance: This compound exhibits structural similarity to 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine by containing a benzimidazole core. The distinction arises from the dimethyl substitution on the amine nitrogen and the absence of a pyridinylmethyl substituent in this related compound. []

3-Ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

  • Compound Description: This compound has been synthesized and its structure elucidated through single-crystal X-ray diffraction. Analysis of its Hirshfeld surface provides insights into its supramolecular characteristics. []
  • Relevance: This compound, while containing a pyridin-2-yl moiety, diverges from the structure of 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine by featuring a pyrazole ring instead of an imidazole ring. It also incorporates a ferrocenyl substituent on the pyrazole ring. []

(E)-1-(3- ((E)-(4,5-diphenyl-1H-imidazol-2- yl)diazenyl)phenyl)ethanone Oxime

  • Compound Description: This compound represents a novel azo oxime ligand derived from 4,5-diphenyl imidazole. Its metal complexes with various metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II), have been synthesized and characterized. []

3-[(8-Butoxyquinolin-2-yl)methyl]-1-(pyridin-2-ylmethyl)-1H-imidazol-3-ium hexafluoridophosphate

  • Compound Description: The crystal structure of this compound has been determined, revealing the presence of C—H⋯F and C—H⋯N hydrogen bonds in its crystal lattice. []
  • Relevance: This compound bears a strong structural resemblance to 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine. The primary differences include the substitution on the imidazole ring, with a (8-butoxyquinolin-2-yl)methyl group present in this related compound. Additionally, the pyridine ring is attached at the 2-position rather than the 3-position. []

Tris((1H-benzo[d]imidazol-2-yl)methyl)amine

  • Compound Description: This compound acts as a tetradentate ligand, coordinating to nickel(II) in the presence of nitrite and perchlorate counterions. [] It also forms complexes with nickel(II) in the presence of pyridine-2-carboxamide and perchlorate counterions. []

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

  • Compound Description: This compound is a 1,3,4-oxadiazole derivative formed as a byproduct during the synthesis and antioxidant activity studies of 1-isonicotinoyl-4-phenylthiosemicarbazide. Its crystal structure reveals a nearly planar conformation stabilized by intramolecular hydrogen bonds. []
  • Relevance: While this compound contains a pyridin-4-yl moiety, it differs significantly from 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine in its core structure. It features a 1,3,4-oxadiazole ring rather than an imidazole ring and lacks the methylene linker present in the target compound. []

4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This compound is a 1,2,4-triazole derivative obtained as a byproduct during the synthesis and antioxidant activity studies of 1-isonicotinoyl-4-phenylthiosemicarbazide. Its crystal structure reveals a non-planar conformation. []
  • Relevance: Although this compound includes a pyridin-4-yl group, it deviates substantially from 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine in its core structure. It features a 1,2,4-triazole ring instead of an imidazole ring and lacks the methylene linker present in the target compound. []

N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine

  • Compound Description: The crystal structure of this compound has been determined, revealing the formation of a supramolecular helical chain along the b axis via intermolecular N—H⋯N hydrogen bonds. []
  • Relevance: This compound, while containing a dihydroimidazole moiety, is structurally distinct from 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine. It incorporates a thieno[2,3-b]pyridine ring system fused to the dihydroimidazole ring and bears a 4-chlorophenyl substituent on the amine nitrogen. []

N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine

  • Compound Description: The crystal structure of this compound has been solved, showing a planar arrangement of the benzothiazol and imidazol rings with a dihedral angle of 6.37(8)° between them. []
  • Relevance: Though incorporating a 4,5-dihydro-1H-imidazol-2-yl unit, this compound differs significantly from 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine. It features a 1,3-benzothiazol-2-yl substituent on the amine nitrogen and a piperidin-4-ylmethyl group on the imidazoline ring. []

(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

  • Compound Description: This compound acts as a Dishevelled 1 (DVL1) inhibitor, showing anticancer activity. []
  • Relevance: Despite containing a pyridin-4-ylmethyl group, this compound bears little structural resemblance to 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine. It features an indole core substituted with various groups, including a sulfonyl, carboxamide, and a substituted propanamide chain. []

Dichlorido-(N-isopropyl-N-(pyridin-2-ylmethyl)propan-2-amine-κ2N,N′)palladium(II)

  • Compound Description: The crystal structure of this palladium(II) complex has been determined, revealing a square-planar coordination geometry around the palladium atom. []
  • Relevance: This compound shares a pyridin-2-ylmethyl unit with 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine but lacks an imidazole ring. It features a propan-2-amine moiety with an isopropyl substituent, complexed to palladium(II) with two chloride ligands. []

1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide and 1-methyl-3-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)-1H-imidazol-3-ium bromide

  • Compound Description: These compounds were synthesized via a greener method using microwave irradiation. Their solvatochromic, photophysical, thermal, and theoretical properties have been investigated. []

N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide

  • Compound Description: This compound is a potent and selective inhibitor of aldosterone synthase (CYP11B2), showing potential as a cortisol-sparing agent for treating hypertension. []
  • Relevance: This compound shares a pyridin-3-ylmethyl moiety with 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine, but lacks the imidazole ring. It incorporates an ethanesulfonamide group linked to the methylene bridge and features a 6-chloro-3-cyano-1-methyl-1H-indol-2-yl substituent on the pyridine ring. []

5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,2,4-thiadiazol-2-amine derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their antibacterial and antifungal activities. []
  • Relevance: Although these compounds lack an imidazole ring, they are structurally related to 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine through their common possession of a substituted phenyl group. Furthermore, they possess a 1H-indol-3-ylmethyl group instead of a pyridin-3-ylmethyl group. []

5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine

  • Compound Description: The crystal structure of this compound has been determined, revealing the presence of N—H⋯N and C—H⋯N hydrogen bonds that form chains along the [] direction. []

N-(3-(4-(3-(Diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo[d]imidazol-2-amine sulfate

  • Compound Description: This compound has been investigated for its potential in treating and/or preventing neurodegenerative diseases. []

[1,5-Bis(1-methyl-1H-imidazol-2-ylmethyl-κN3)-1,5-diazacyclooctane-N,N′]chlorocobalt(II) perchlorate

  • Compound Description: The crystal structure of this cobalt(II) complex has been determined, revealing a square pyramidal coordination geometry around the cobalt atom. []

3-((1,3,5,7-Tetraoxo-6-(pyridin-3-ylmethyl)-3,3a,4,4a,5,6,7,7a,8,8a-decahydro-4,8-ethenopyrrolo[3,4-f]isoindol-2(1H)-yl)methyl)pyridin-1-ium-κN-trichloridocobalt(II) hemihydrate

  • Compound Description: The crystal structure of this cobalt(II) complex has been solved, providing insights into its molecular geometry and crystal packing. []
  • Relevance: This compound shares the pyridin-3-ylmethyl moiety with 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine, but lacks an imidazole ring. It features a complex, multicyclic substituent attached to the methylene group, and a second pyridine ring, forming a ligand that coordinates to a cobalt(II) ion with three chloride ligands. []

3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 Complex

  • Compound Description: This compound, featuring a pyrazole ring linked to both a phenyl and a pyridin-2-yl group, has been synthesized and structurally characterized. It exhibits supercooling properties and forms a complex with ZnCl2, which shows a temperature-dependent phase transition. []
  • Relevance: While incorporating a pyridinyl moiety, this compound differs from 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine by featuring a pyrazole ring instead of an imidazole ring. It also lacks the methylene linker present in the target compound. []

1H-pyrazolo[3,4-b]pyridin-3-amine

  • Compound Description: This compound, containing a pyrazolo[3,4-b]pyridine core, has been utilized in the synthesis of three new supramolecular coordination polymers with Zn(II) ions and various benzenedicarboxylate derivatives. These polymers display distinct network structures and have been investigated for their photoluminescent properties. []
  • Relevance: Although incorporating a pyridyl unit within a fused ring system, this compound differs from 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine by featuring a pyrazole ring fused to the pyridine. It also lacks the methylene linker and the substituent on the amine nitrogen present in the target compound. []

3-(4-Carboxy-5-carboxylato-1H-imidazol-2-yl)pyridin-1-ium monohydrate

  • Compound Description: The crystal structure of this zwitterionic compound, containing both imidazole and pyridine rings, has been determined, revealing the presence of intra- and intermolecular hydrogen bonding. []

(R)-3-[6-Amino-pyridin-3-yl]-2-(1-cyclohexyl-1H-imidazol-4-yl)-propionic acid sodium salt

  • Compound Description: This compound, existing as a monohydrate or anhydrate, is a sodium salt of a carboxylic acid containing imidazole and pyridine rings. It has been identified as a potential inhibitor of the enzyme TAFIa (thrombin-activatable fibrinolysis inhibitor), suggesting possible therapeutic applications for conditions benefiting from TAFIa inhibition. [, ]

Bis[1-benzyl-3-(quinolin-8-ylmethyl)-2,3-dihydro-1H-imidazol-2-yl]dibromidopalladium(II) acetonitrile disolvate

  • Compound Description: The crystal structure of this palladium(II) complex has been determined, revealing a square-planar coordination geometry around the palladium atom. The two imidazole rings in the complex are coplanar. []
  • Relevance: This complex features two 2,3-dihydro-1H-imidazol-2-yl ligands, each bearing a 1-benzyl and a 3-(quinolin-8-ylmethyl) substituent. While structurally distinct from 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine due to the absence of a pyridine ring directly linked to the imidazole, the shared presence of an imidazole ring and a nitrogen-containing heterocycle (quinoline) suggests a degree of structural similarity. []

3-[2-(1H-imidazol-2-yl)-alkyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones

  • Compound Description: This series of compounds, combining imidazole and quinazoline moieties, has been synthesized and proposed as potential antimicrobial agents. []
  • Relevance: These compounds are structurally related to 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine through the presence of a 2-(1H-imidazol-2-yl)-alkyl group, where the alkyl chain length varies. The connection of this group to a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core instead of a pyridin-3-ylmethyl group constitutes the major structural difference. []

2-(1H-Benzo[d]imidazol-2-ylmethyl)-4-aryl-1-thia-4-azaspiro[4.5]decan-3-one

  • Compound Description: A series of these compounds, incorporating benzimidazole, thiazolidinone, and cyclohexane rings, has been synthesized and evaluated for their antibacterial, antifungal, and nematicidal activities. []
  • Relevance: This compound exhibits structural similarity to 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine through the presence of a benzimidazole ring. The presence of a 2-ylmethyl group on the benzimidazole ring further emphasizes the structural connection, although the remaining structure, featuring a spirocyclic thiazolidinone and a cyclohexane ring, distinguishes it from the target compound. []

5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one Derivatives

  • Compound Description: This series of compounds, incorporating benzimidazole, thiazole, and pyrrolidinone rings, has been synthesized and evaluated for their antibacterial and antifungal activities. []

Ethyl 3-ferrocenyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylate

  • Compound Description: The crystal structure of this compound, featuring a pyrazole ring connected to a ferrocenyl, an ethyl carboxylate, and a pyridin-2-ylmethyl group, has been determined. []
  • Relevance: While incorporating a pyridin-2-ylmethyl moiety, this compound differs from 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine by featuring a pyrazole ring instead of an imidazole ring. It also incorporates a ferrocenyl and an ethyl carboxylate substituent on the pyrazole ring. []

N-(1H-Pyrazol-3-yl)pyridin-2-amine

  • Compound Description: This scaffold represents a starting point for developing potent, selective, and brain-penetrant inhibitors of dual leucine zipper kinase (DLK, MAP3K12). []
  • Relevance: This compound, while containing a pyridin-2-yl moiety, diverges from the structure of 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine by featuring a pyrazole ring directly connected to the pyridine ring instead of an imidazole ring with a methylene bridge. []

Poly[bis(μ2-bis(4-(1H-imidazol-1-yl)phenyl)amine-κ2N:N′)-bis(nitrato-κO)cadmium(II)]

  • Compound Description: The crystal structure of this cadmium(II) coordination polymer, featuring bridging bis(4-(1H-imidazol-1-yl)phenyl)amine ligands and nitrate counterions, has been determined. []
  • Relevance: This polymer incorporates 1H-imidazol-1-yl units within its bridging ligands. Although these units differ from the 1H-imidazol-2-yl moiety in 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine, the presence of an imidazole ring, even in a different substitution pattern and coordination environment, suggests a degree of structural relationship. []

[Zn2(Tipa)(4,4'-bpdc)1.5(H2O)(NO3)]·2(DMF)·H2O (1; 4,4'-bpdc = 4,4'-biphenyldicarboxylate, DMF = N,N-dimethylformamide), [Cd(Tipa)Cl2]·2(DMF)·H2O (2), and [Co(Tipa)Cl2(H2O)]·DMF·H2O (3)

  • Compound Description: These three metal-organic frameworks (MOFs) are constructed using tris(4-(1H-imidazol-1-yl)phenyl)amine (Tipa) as a ligand, along with various metal ions and bridging carboxylate ligands. Each MOF exhibits unique structural features and properties, ranging from photocatalytic activity to selective gas adsorption. []
  • Relevance: The Tipa ligand present in these MOFs contains 1H-imidazol-1-yl units, which, despite a different substitution pattern compared to the 1H-imidazol-2-yl moiety in 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine, suggest a structural connection through the shared presence of an imidazole ring. []

5-Chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine

  • Compound Description: This compound exhibits potent fungicidal activity but suffers from high toxicity to rats. []

HNPC-A9229 (5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine)

  • Compound Description: This compound, featuring a pyrimidin-4-amine core and a pyridin-2-yloxy substituent, exhibits excellent fungicidal activities with low toxicity to rats, making it a promising lead compound for further development. []
  • Relevance: While not directly structurally related to 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine, HNPC-A9229's development stemmed from the optimization of a pyrimidin-4-amine derivative incorporating a pyridin-2-yloxy substructure. This suggests a potential interest in exploring similar pyridinyl modifications in the context of the target compound for optimizing its biological activity or other properties. []

[1,1'-Bis(pyridin-2-yl)-2,2-bi(1H-imidazole)-κN(3)]iron(II) bis(hexafluoridophosphate)

  • Compound Description: This iron(II) complex incorporates a decomposed tetradentate NHC ligand, highlighting challenges in the stability of iron-NHC complexes under oxidative conditions. []
  • Relevance: This complex provides insights into the decomposition pathway of an iron complex bearing an NHC ligand derived from a bis(imidazole)methane scaffold. Although the decomposed ligand differs from 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine, the presence of imidazole units and pyridinyl groups, albeit in a different connectivity, suggests a potential relevance to understanding the stability and reactivity of the target compound, particularly in the presence of metal ions. []

(3S,5R,7aR)-5-(1H-1,2,3-Benzotriazol-1-yl)-3-substituted-1-(4-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and (3S,7aR)-3-substituted-1-(4-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones

  • Compound Description: These chiral compounds, incorporating a tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-one core, have been synthesized as part of a study on the preparation of optically active imidazolidinone derivatives. []
  • Relevance: Although these compounds contain an imidazolidinone ring, which shares a structural motif with the imidazole ring in 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine, their overall structures are significantly different. The presence of a fused pyrrolidine ring, a 4-nitrophenyl substituent, and the absence of a pyridine ring make them distinct from the target compound. []

5-Benzotriazolyl-3-substituted-hexahydroimidazo[1,2-a]pyridin-2(3H)-ones and 3-substituted-hexahydroimidazo[1,2-a]pyridin-2(3H)-ones

  • Compound Description: These chiral compounds, featuring a hexahydroimidazo[1,2-a]pyridin-2(3H)-one core, have been synthesized in a study focused on the development of methods for preparing optically active imidazolidinone derivatives. []
  • Relevance: While these compounds incorporate a pyridyl unit within a fused ring system, their structural resemblance to 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine is limited. They lack the free imidazole ring and instead feature a hexahydroimidazo[1,2-a]pyridine core, with various substituents. []

[Co2(ppc)2(H2O)]n (1), {[Co2(Hppc)4]·[Co(4,4′-bipy)2(H2O)4]·(OH)2·10H2O}n (2), [Co2(Hppc)4(4,4′-bipy)]n (3), {[Co(ppc)(pbbbm)]·H2O}n (4) [pbbbm = 1,4-bis(benzimidazole-1-ylmethyl)benzene)], and [Co(Hppc)2(mbbbm)]2 (5) [mbbbm = 1,3-bis(benzimidazole-1-ylmethyl)benzene)]

  • Compound Description: These five cobalt(II) complexes are synthesized using 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid (H2ppc) as a ligand, resulting in multidimensional structures ranging from zero-dimensional to three-dimensional. Their magnetic properties have also been investigated. []
  • Relevance: While incorporating a pyridin-3-yl moiety, these complexes differ significantly from 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine in their core structures. They utilize a pyrazole-3-carboxylic acid derivative as a ligand, coordinating to cobalt(II) ions in various arrangements. The lack of an imidazole ring and the presence of carboxylate groups distinguish them from the target compound. []

[2-(Substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones and [2-(Substituted phenyl)-benzimidazol-1-yl]-pyridin-3-yl-methanones

  • Compound Description: These two series of compounds, featuring either an imidazole or benzimidazole ring connected to a pyridin-3-ylmethanone moiety, have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. []
  • Relevance: These compounds share the pyridin-3-ylmethyl moiety with 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine. The key structural differences lie in the presence of a carbonyl group attached to the methylene linker and the substitution on the imidazole or benzimidazole ring in these related compounds. []

4-(2-(4-Chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

  • Compound Description: This compound is a potent and orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase. It exhibits broad-spectrum in vivo antitumor activity and improved pharmacokinetic properties compared to its predecessor, BMS-536924. []

(2S)-1-(1H-Indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine (A443654)

  • Compound Description: This novel Akt inhibitor displays proapoptotic activity and a chemosensitizing effect in T-cell acute lymphoblastic leukemia. []
  • Relevance: This compound shares a pyridin-3-yl unit with 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine but lacks the imidazole ring and methylene linker. It features an indole and a 3-methyl-2H-indazol-5-yl substituent connected to the pyridine ring via an oxypropanamine linker, making it structurally distinct from the target compound. []

4-{[C(E)]-1H-azol-1-ylimino)methyl}pyridin-3-ols (where "azol" represents imidazole, pyrazole, 1,2,4-triazole, or 1,3,4-triazole)

  • Compound Description: These compounds, derived from 3-hydroxy-4-pyridinecarboxaldehyde and various azoles, exist predominantly in their hydroxyimino tautomeric form in both solution and solid state. []
Classification
  • Chemical Name: 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine
  • Chemical Formula: C10H11N3
  • Molecular Weight: 175.22 g/mol
  • Classification: Heterocyclic compound, Imidazole derivative
Synthesis Analysis

The synthesis of 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine can be achieved through several methods, often involving the reaction of pyridine derivatives with imidazole or imidazolines. One common synthetic route involves the following steps:

  1. Starting Materials: Pyridine-3-carboxaldehyde and imidazole or its derivatives.
  2. Reagents: Use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.
  3. Solvent: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
  4. Reaction Conditions: The reaction mixture is stirred at elevated temperatures (around 100°C) for several hours, followed by cooling and purification through recrystallization or chromatography.

This method yields the desired compound in moderate to high yields, depending on the specific conditions employed.

Molecular Structure Analysis

The molecular structure of 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine features:

  • An imidazole ring, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions.
  • A pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.

Structural Characteristics

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure:

  • NMR: Characteristic peaks corresponding to hydrogen atoms on the imidazole and pyridine rings.
  • IR: Absorption bands indicative of N-H stretching and C-N stretching vibrations.
Chemical Reactions Analysis

1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine can participate in various chemical reactions typical of imidazole derivatives:

  • Nucleophilic Substitution Reactions: The nitrogen atoms can act as nucleophiles in reactions with electrophiles.
  • Formation of Coordination Complexes: The nitrogen atoms can coordinate with metal ions, making this compound useful in coordination chemistry.

Reaction Parameters

Key parameters influencing these reactions include:

  • Temperature
  • Solvent polarity
  • Concentration of reactants
Mechanism of Action

The mechanism of action for 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine largely depends on its interactions with biological targets:

  1. Binding Affinity: The compound may bind to specific receptors or enzymes due to its structural features, particularly through hydrogen bonding and π-stacking interactions.
  2. Biological Activity: It may exhibit antimicrobial, antifungal, or anticancer properties by inhibiting key biological pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Melting Point: Approximately 120°C.

Chemical Properties

  • Solubility: Soluble in polar solvents like water and methanol due to the presence of polar functional groups.

Stability

The compound is generally stable under normal conditions but may decompose upon exposure to strong acids or bases.

Applications

1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine has several potential applications:

  1. Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting various diseases.
  2. Agricultural Chemicals: Potential use as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests.
  3. Material Science: Its coordination properties make it suitable for developing new materials with specific electronic or optical properties.

Properties

CAS Number

292040-76-7

Product Name

1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine

IUPAC Name

1-(pyridin-3-ylmethyl)imidazol-2-amine

Molecular Formula

C9H10N4

Molecular Weight

174.207

InChI

InChI=1S/C9H10N4/c10-9-12-4-5-13(9)7-8-2-1-3-11-6-8/h1-6H,7H2,(H2,10,12)

InChI Key

OOXUSZGSXMLZNE-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CN2C=CN=C2N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.